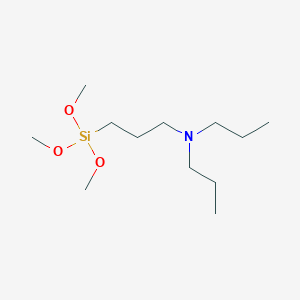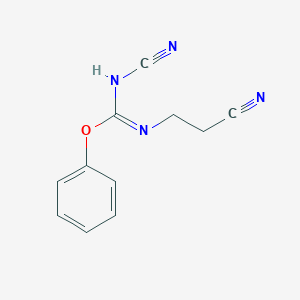
Phenyl N-cyano-N'-(2-cyanoethyl)carbamimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate is a chemical compound that belongs to the class of carbamimidates. This compound is characterized by the presence of cyano groups and a phenyl ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and ability to form stable intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate can be synthesized through a multi-step process involving the reaction of phenyl isocyanate with cyanoacetic acid, followed by the addition of 2-cyanoethylamine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted carbamimidates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The phenyl ring contributes to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate can be compared with other similar compounds, such as:
N-cyano-N-phenyl-p-toluenesulfonamide: This compound also contains cyano and phenyl groups but differs in its sulfonamide functionality.
2-cyanoethyl N-phenylcarbamate: Similar in structure but with a carbamate group instead of a carbamimidate.
Ethyl 2-cyano-3-(4-(N-(2-cyanoethyl)-N-methylamino)phenyl)propionate: Contains a cyanoethyl group and a phenyl ring but differs in its ester functionality.
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate is unique due to its specific combination of cyano and carbamimidate groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
111971-00-7 |
|---|---|
Fórmula molecular |
C11H10N4O |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
phenyl N-cyano-N'-(2-cyanoethyl)carbamimidate |
InChI |
InChI=1S/C11H10N4O/c12-7-4-8-14-11(15-9-13)16-10-5-2-1-3-6-10/h1-3,5-6H,4,8H2,(H,14,15) |
Clave InChI |
YMOQCYQYCHRSPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=NCCC#N)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


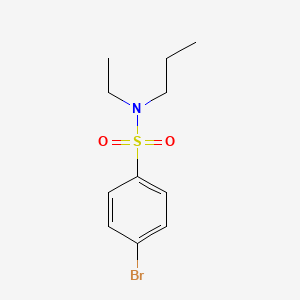
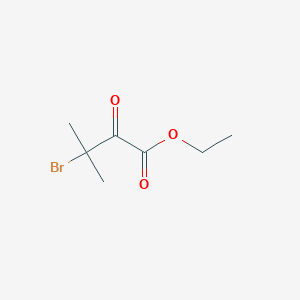
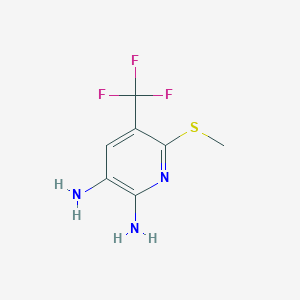
![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
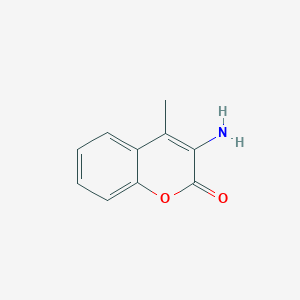
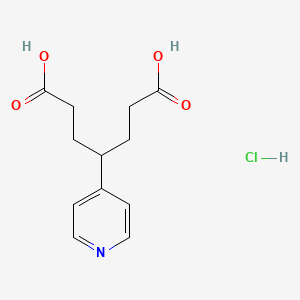
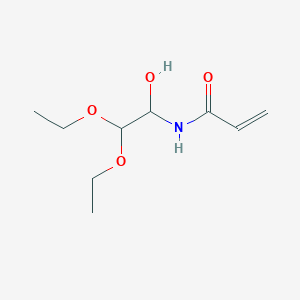
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
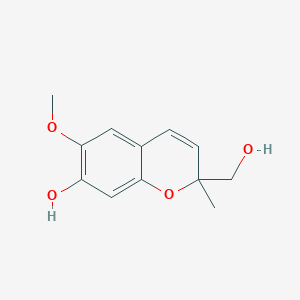
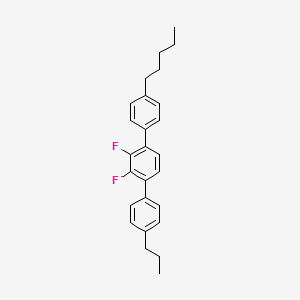
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
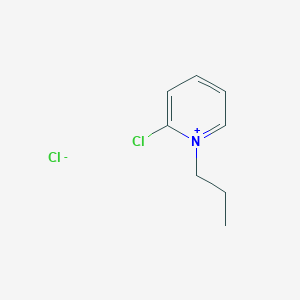
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)
